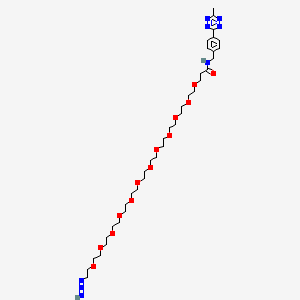
Methyltetrazine-amino-PEG12-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-amino-PEG12-azide is a heterobifunctional polyethylene glycol (PEG) linker containing a methyltetrazine group and an azide group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the azide group reacts with terminal alkynes and cyclooctyne derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG12-azide is synthesized through a series of chemical reactions involving the incorporation of methyltetrazine and azide groups into a PEG backbone. The methyltetrazine group is typically introduced via a reaction with carboxylic acids or activated esters, while the azide group is incorporated through a reaction with terminal alkynes or cyclooctyne derivatives.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the use of custom synthesis and cGMP (current Good Manufacturing Practice) manufacturing to meet quality assurance standards.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG12-azide undergoes various chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters, while the azide group reacts with terminal alkynes and cyclooctyne derivatives.
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: The methyltetrazine group participates in IEDDA reactions with dienophiles, which are commonly used in bioorthogonal labeling.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, activated esters, terminal alkynes, and cyclooctyne derivatives. The reactions are typically carried out under mild conditions to preserve the integrity of the PEG linker and the functional groups.
Major Products Formed
Scientific Research Applications
Methyltetrazine-amino-PEG12-azide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyltetrazine-amino-PEG12-azide involves its participation in bioorthogonal reactions, such as the IEDDA reaction. The methyltetrazine group reacts with dienophiles, forming a covalent bond that allows for the labeling and visualization of target molecules. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for use in live-cell imaging and other biological applications .
Comparison with Similar Compounds
Methyltetrazine-amino-PEG12-azide is unique due to its combination of methyltetrazine and azide groups, which provide versatility in bioorthogonal chemistry. Similar compounds include:
Methyltetrazine-PEG12-amine: A tetrazine linker used for chemical labeling and bioconjugation.
Methyltetrazine-O-PEG12-amine: Another tetrazine linker with similar applications in bioorthogonal chemistry.
These compounds share similar functionalities but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C37H63N8O13+ |
|---|---|
Molecular Weight |
827.9 g/mol |
IUPAC Name |
imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |
InChI |
InChI=1S/C37H62N8O13/c1-33-41-43-37(44-42-33)35-4-2-34(3-5-35)32-39-36(46)6-8-47-10-12-49-14-16-51-18-20-53-22-24-55-26-28-57-30-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-7-40-45-38/h2-5,38H,6-32H2,1H3/p+1 |
InChI Key |
MHJCKPICAICWEJ-UHFFFAOYSA-O |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



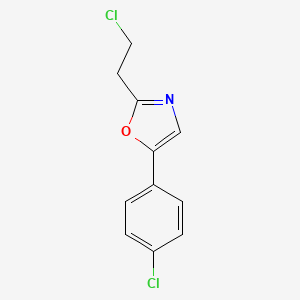

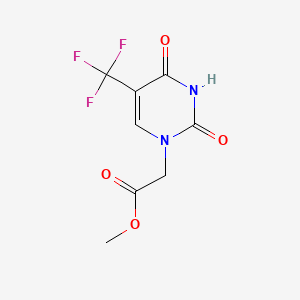
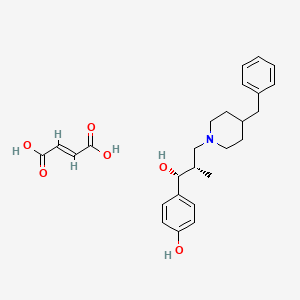
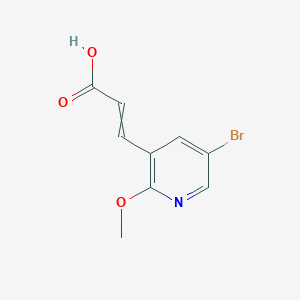

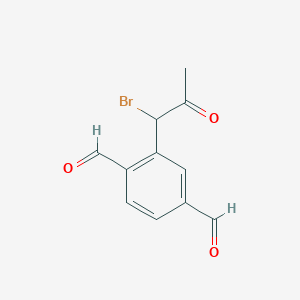
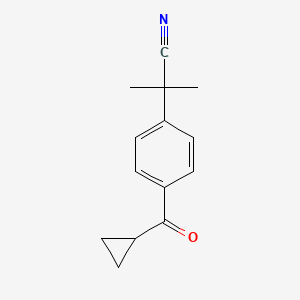




![4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14038468.png)
